

Physical and chemical characteristics of DL-Glutamic acid-d3

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Compound of Interest

Compound Name: DL-Glutamic acid-d3

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DL-Glutamic Acid-d3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the physical and chemical characteristics of **DL-Glutamic acid-d3**. It includes key data, detailed experimental protocols for its analysis, and visualizations of relevant workflows, designed to support its application in research and development.

Core Physical and Chemical Characteristics

DL-Glutamic acid-d3, the deuterated form of DL-Glutamic acid, serves as a valuable tool in metabolic research and as an internal standard for quantitative analysis.[1] Its stability is noted to be better than that of the α and β polymorphs of L-Glutamic acid.[2][3] The incorporation of three deuterium atoms results in a mass shift of M+3, making it distinguishable in mass spectrometry-based applications.[4][5]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **DL-Glutamic** acid-d3.



Identifier	Value	Source
IUPAC Name	2-amino-2,4,4- trideuteriopentanedioic acid	[2][6]
Molecular Formula	C5H6D3NO4	[2]
Linear Formula	HO ₂ CCD ₂ CH ₂ CD(NH ₂)CO ₂ H	[4][5]
CAS Number	96927-56-9	[2][3]
PubChem CID	71309806	[2][6]

Property	Value	Source
Molecular Weight	150.15 g/mol	[2][4][5][6]
Exact Mass	150.07198801 Da	[2][6]
Melting Point	185 °C (decomposes)	[2][4][5]
Boiling Point	333.8 ± 32.0 °C at 760 mmHg (estimated)	[2]
Density	1.4 ± 0.1 g/cm ³ (estimated)	[2]
Isotopic Purity	≥98 atom % D	[4][5]
Chemical Purity	≥98%	[2]



Solubility & Stability	Details	Source
Water Solubility	≥ 17.86 mg/mL (~118.95 mM)	[2][3]
DMSO Solubility	1 mg/mL (requires sonication and warming to 60°C)	[3]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[2]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[3]
Shipping Condition	Stable at room temperature for short periods	[2]

Experimental Protocols

This section details methodologies for key experiments related to the characterization and use of **DL-Glutamic acid-d3**.

Solubility Determination

Objective: To qualitatively and quantitatively assess the solubility of **DL-Glutamic acid-d3** in various solvents.

- Qualitative Assessment:
 - Place a small, accurately weighed amount (e.g., 1-5 mg) of DL-Glutamic acid-d3 into separate test tubes.
 - Add 1 mL of the desired solvent (e.g., deionized water, ethanol, DMSO, dilute HCl, dilute NaOH) to each tube.
 - Agitate the tubes vigorously for 2 minutes.



- Observe for complete dissolution. If not dissolved, gently warm the solution and observe any changes.
- Record the substance as soluble, sparingly soluble, or insoluble at room temperature and with heating.
- Quantitative Assessment (for aqueous solubility):
 - Prepare a saturated solution by adding an excess amount of **DL-Glutamic acid-d3** to a known volume of deionized water in a sealed container.
 - Agitate the solution at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).
 - Filter the solution to remove any undissolved solid.
 - o Accurately dilute a known volume of the filtrate.
 - Analyze the concentration of the diluted solution using a suitable analytical technique,
 such as HPLC with a standard calibration curve.
 - Calculate the solubility in mg/mL or mM.

Spectroscopic Analysis

Objective: To confirm the chemical structure and isotopic labeling of **DL-Glutamic acid-d3**.

- Sample Preparation:
 - Dissolve an appropriate amount of **DL-Glutamic acid-d3** (typically 5-10 mg) in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O).
 - Transfer the solution to an NMR tube.
- ¹H NMR Spectroscopy:



- Acquire a ¹H NMR spectrum. Due to the high deuteration level, the proton signals
 corresponding to the deuterated positions will be significantly diminished or absent. The
 presence of residual proton signals can be used to estimate the isotopic purity.
- ¹³C NMR Spectroscopy:
 - Acquire a ¹³C NMR spectrum. The spectrum should be consistent with the carbon backbone of glutamic acid. The signals for carbons directly bonded to deuterium will appear as multiplets due to C-D coupling and will have a lower intensity compared to the unlabeled compound.
- ²H (Deuterium) NMR Spectroscopy:
 - Acquire a ²H NMR spectrum. This will directly show the signals of the deuterium atoms, confirming their presence and chemical environment. Non-deuterated solvents like water or DMSO can be used for this analysis.

Objective: To determine the molecular weight and confirm the isotopic enrichment of **DL-Glutamic acid-d3**.

- Sample Preparation:
 - Prepare a dilute solution of **DL-Glutamic acid-d3** in a suitable solvent compatible with the ionization source (e.g., a mixture of water, methanol, or acetonitrile with a small amount of formic acid for electrospray ionization - ESI).
- Analysis:
 - Infuse the sample solution into the mass spectrometer.
 - Acquire the mass spectrum in positive or negative ion mode.
 - The spectrum should show a prominent ion corresponding to the protonated ([M+H]+) or deprotonated ([M-H]-) molecule. For **DL-Glutamic acid-d3**, the expected m/z for the protonated molecule is approximately 151.08.



Compare the spectrum with that of unlabeled DL-Glutamic acid (molecular weight 147.13)
 to confirm the +3 mass shift due to deuterium labeling.

Stability Indicating Method using HPLC

Objective: To develop a high-performance liquid chromatography (HPLC) method to assess the stability of **DL-Glutamic acid-d3** under various stress conditions.

- Stress Sample Generation:
 - Prepare solutions of **DL-Glutamic acid-d3** and subject them to stress conditions such as acidic (e.g., 0.1 M HCl at 60 °C), basic (e.g., 0.1 M NaOH at 60 °C), oxidative (e.g., 3% H₂O₂ at room temperature), and thermal (e.g., solid-state at 80 °C) degradation.
- Chromatographic Conditions (Example):
 - Column: A suitable reversed-phase column (e.g., C18).
 - Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile or methanol).
 - Detection: UV detection at a low wavelength (e.g., 210 nm) as amino acids have poor chromophores, or using a mass spectrometer as a detector (LC-MS).
 - Flow Rate: Typically 0.5 1.0 mL/min.
 - Injection Volume: 10-20 μL.
- Method Validation:
 - Analyze the stressed samples alongside an unstressed control.
 - The method should be able to separate the intact **DL-Glutamic acid-d3** peak from any degradation products.

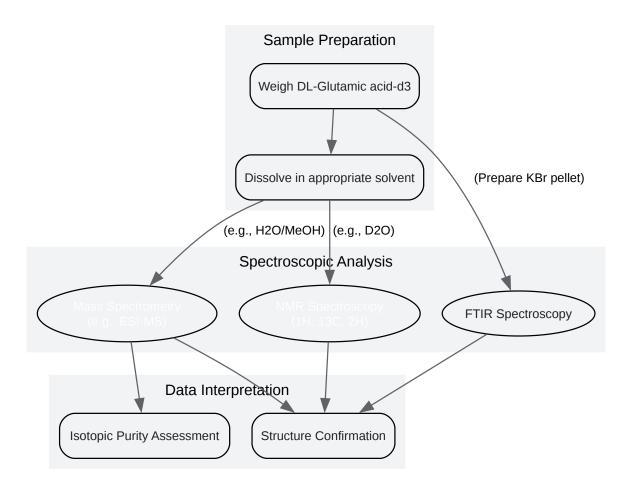


 Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations of Experimental Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows involving **DL-Glutamic acid-d3**.

General Workflow for Spectroscopic Analysis

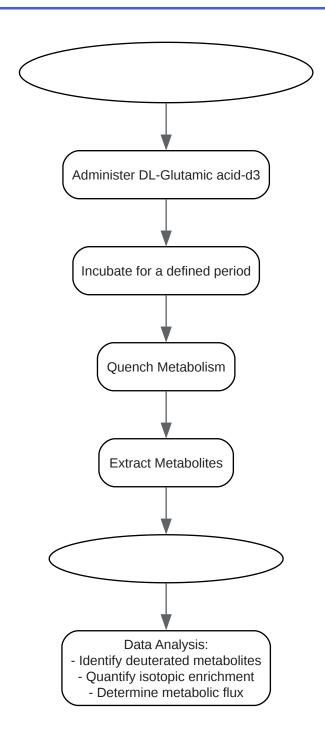


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Workflow for the spectroscopic characterization of **DL-Glutamic acid-d3**.

Workflow for a Stable Isotope Tracing Experiment





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A typical workflow for a stable isotope tracing study using **DL-Glutamic acid-d3**.

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